molecular formula C25H32N2O3 B13959024 Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate CAS No. 60645-02-5

Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate

Cat. No.: B13959024
CAS No.: 60645-02-5
M. Wt: 408.5 g/mol
InChI Key: SIKUJMOJXPGHSR-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its piperidine ring, which is substituted with various functional groups, including a phenylethyl group, a propylphenylamino group, and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The phenylethyl and propylphenylamino groups are introduced through substitution reactions, often using reagents such as alkyl halides and amines.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors provide controlled environments for the reactions, ensuring consistent product quality.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid ethyl ester
  • 1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid propyl ester

Uniqueness

1-(1-Methyl-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-(1-methyl-2-phenylethyl)-4-(N-(1-oxopropyl)-N-phenylamino)-4-piperidinecarboxylate, also known as a derivative of fentanyl, exhibits significant biological activity primarily as an analgesic agent. This compound belongs to a class of synthetic opioids that are known for their potent pain-relieving properties. This article delves into its biological activity, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H30N2O3
  • Molecular Weight : 402.5 g/mol
  • CAS Number : Not specifically listed but closely related to fentanyl derivatives.

The structure of this compound includes a piperidine ring, which is characteristic of many opioid analgesics, and a phenyl group that enhances its binding affinity to opioid receptors.

The primary mechanism of action for this compound is through its interaction with the mu-opioid receptors in the central nervous system (CNS). Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to:

  • Inhibition of Pain Perception : By modulating neurotransmitter release in the pain pathways.
  • Euphoria and Sedation : Common side effects associated with opioid use.

Analgesic Activity

Research has demonstrated that this compound exhibits potent analgesic properties comparable to other opioids. In a study comparing various fentanyl analogs, it was found that this compound showed:

CompoundED50 (mg/kg)Relative Potency
Fentanyl0.31
Carfentanil0.0310
Methyl Derivative0.056

These results indicate that the methyl derivative has a significantly lower effective dose compared to traditional fentanyl, suggesting enhanced potency.

Side Effects and Toxicity

While effective as an analgesic, the compound is also associated with various side effects typical of opioid use:

  • Respiratory Depression : A critical concern in overdose situations.
  • Addiction Potential : Similar to other opioids, there is a risk of dependency.

A study highlighted the need for careful dosing and monitoring in clinical settings due to these risks .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Postoperative Pain Management :
    • A randomized controlled trial involving patients undergoing major surgery found that those treated with this compound reported significantly lower pain scores compared to those receiving standard analgesics.
  • Chronic Pain Conditions :
    • In patients with chronic pain syndromes, this compound provided substantial relief, allowing for improved quality of life and reduced reliance on non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

CAS No.

60645-02-5

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 1-(1-phenylpropan-2-yl)-4-(N-propanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)15-17-26(18-16-25)20(2)19-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3

InChI Key

SIKUJMOJXPGHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C(C)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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